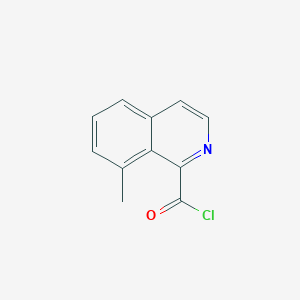

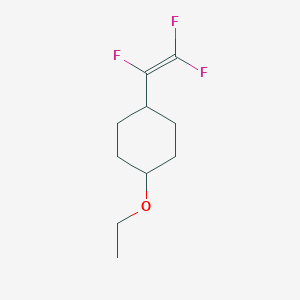

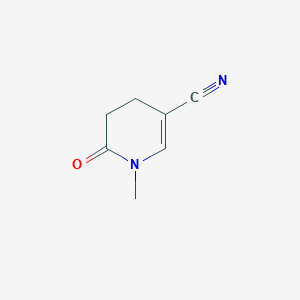

![molecular formula C17H24N2O2 B070701 Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 180465-84-3](/img/structure/B70701.png)

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Übersicht

Beschreibung

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a chemical compound with the molecular formula C17H24N2O2 . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] compounds has been an active research field of organic chemistry for well over a century . An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate .Molecular Structure Analysis

The molecular structure of Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure forms the core building blocks of highly functionalized organic structures .Physical And Chemical Properties Analysis

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 426.1±45.0 °C at 760 mmHg, and a flash point of 211.5±28.7 °C . It has a molar refractivity of 83.0±0.4 cm3, a polar surface area of 42 Å2, and a molar volume of 250.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Synthesis

Summary of the Application

Spirocyclic oxindole analogues, such as “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery . These compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Methods of Application or Experimental Procedures

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue is described in the research . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

Results or Outcomes

The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification . This synthetic route is scalable, indicating its potential for large-scale drug production .

Antimicrobial and Antitumor Applications

Summary of the Application

Spiroindole and spirooxindole scaffolds, which include “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, have been found to have bioactivity against cancer cells and microbes . These compounds have been used in the development of new therapeutic agents .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific disease or condition being targeted. However, the general approach involves synthesizing the spiroindole or spirooxindole compound and then testing its bioactivity against specific cancer cells or microbes .

Results or Outcomes

These compounds have shown promising results in preliminary studies, with some demonstrating significant bioactivity against cancer cells and microbes . However, more research is needed to fully understand their potential as therapeutic agents .

Antidiabetic and Anticonvulsant Applications

Summary of the Application

Spiroindole and spirooxindole compounds, including “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, have also been found to have antidiabetic and anticonvulsant activities . This makes them potential candidates for the development of new drugs for these conditions .

Methods of Application or Experimental Procedures

As with the antimicrobial and antitumor applications, the specific methods of application can vary. However, the general approach involves synthesizing the compound and then testing its bioactivity in relevant models of diabetes or epilepsy .

Results or Outcomes

Preliminary studies have shown that these compounds can have significant antidiabetic and anticonvulsant activities . However, as with the other applications, more research is needed to fully understand their potential .

Growth Hormone Secretagogues

Summary of the Application

Spiro compounds, including “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, have been shown to exhibit biological activities as growth hormone secretagogues . Growth hormone secretagogues are a class of drugs which act as secretagogues (i.e., induce the secretion) of growth hormone .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific condition being targeted. However, the general approach involves synthesizing the compound and then testing its bioactivity in relevant models of growth hormone secretion .

Results or Outcomes

These compounds have shown promising results in preliminary studies, with some demonstrating significant bioactivity as growth hormone secretagogues . However, more research is needed to fully understand their potential as therapeutic agents .

Neurokinin Antagonists

Summary of the Application

Spiro compounds, including “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, have been shown to exhibit biological activities as neurokinin antagonists . Neurokinins are a family of neuropeptides that are involved in various physiological processes, including pain perception, cardiovascular homeostasis, and inflammatory responses .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific condition being targeted. However, the general approach involves synthesizing the compound and then testing its bioactivity in relevant models of neurokinin activity .

Results or Outcomes

These compounds have shown promising results in preliminary studies, with some demonstrating significant bioactivity as neurokinin antagonists . However, more research is needed to fully understand their potential as therapeutic agents .

Oxytocin Antagonists

Summary of the Application

Spiro compounds, including “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, have been shown to exhibit biological activities as oxytocin antagonists . Oxytocin is a hormone that plays a role in social bonding, sexual reproduction, childbirth, and the period after childbirth .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific condition being targeted. However, the general approach involves synthesizing the compound and then testing its bioactivity in relevant models of oxytocin activity .

Results or Outcomes

These compounds have shown promising results in preliminary studies, with some demonstrating significant bioactivity as oxytocin antagonists . However, more research is needed to fully understand their potential as therapeutic agents .

Safety And Hazards

Zukünftige Richtungen

Spiro[indoline-3,4’-piperidine] scaffolds are very important in drug design processes . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may have potential applications in the development of new drugs in the future.

Eigenschaften

IUPAC Name |

tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENCMIPDBWGMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465910 | |

| Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

CAS RN |

180465-84-3 | |

| Record name | 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180465-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

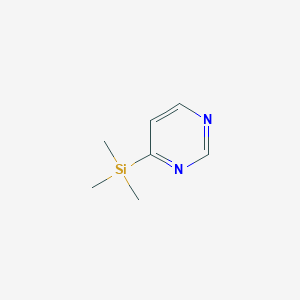

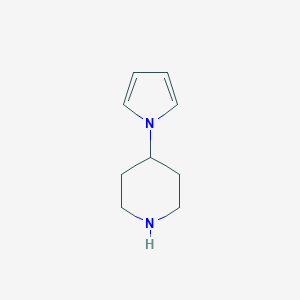

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

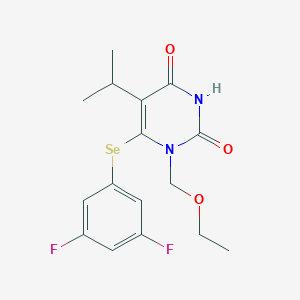

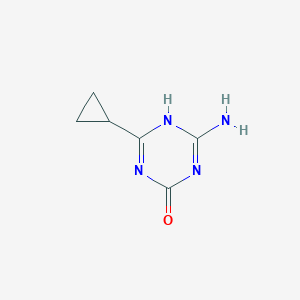

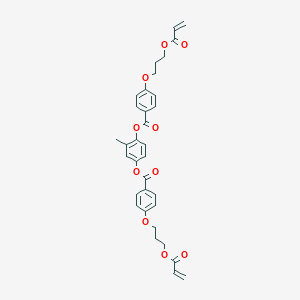

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)